Octyl diphenylarsinite

Description

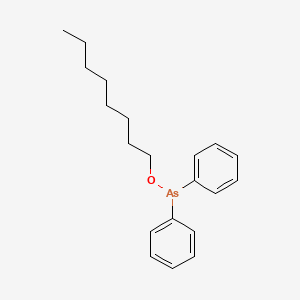

Octyl diphenylarsinite is an organoarsenic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound consists of an octyl group attached to a diphenylarsinite moiety, making it an interesting subject for chemical research and industrial applications.

Properties

CAS No. |

194342-65-9 |

|---|---|

Molecular Formula |

C20H27AsO |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

octoxy(diphenyl)arsane |

InChI |

InChI=1S/C20H27AsO/c1-2-3-4-5-6-13-18-22-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 |

InChI Key |

MIJYDPBLWYQJDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCO[As](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl diphenylarsinite typically involves the reaction of diphenylarsinic acid with octyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Compound Identification and Structural Analogy

Octyl diphenylarsinite likely refers to a compound with arsenic bonded to octyl and diphenyl groups. While no direct data exists in the provided sources, related compounds like octoxy(diphenyl)arsane (mentioned in ) may share structural similarities. Such compounds typically involve arsenic in a +3 oxidation state bonded to organic groups.

Reaction Mechanisms in Related Arsenic Compounds

For analogous arsenic-containing compounds (e.g., organoarsenic species), common reaction pathways include:

-

Hydrolysis : Potential cleavage of As–C bonds under aqueous conditions.

-

Oxidation : Conversion to higher oxidation states (e.g., As(V)) via reactions with oxidizing agents.

-

Coordination Chemistry : Interaction with Lewis acids or bases due to arsenic’s lone pairs.

No specific reaction data for this compound is available in the provided sources.

Toxicological and Structural Insights from Similar Compounds

While not directly applicable, insights from Di-n-octyl phthalate ( , ) and octyl acetate ( ) highlight:

-

Environmental Fate : Potential persistence in organic matrices or bioaccumulation.

-

Analytical Methods : Use of GC-MS or spectroscopic techniques for structural confirmation.

Research Gaps and Recommendations

The absence of data on this compound in the provided sources suggests:

-

Primary Literature Review : Investigate specialized journals (e.g., Inorganic Chemistry, Organometallics) for organoarsenic reaction studies.

-

Synthetic Pathways : Explore analogous syntheses (e.g., via Grignard reagents or ligand substitution) for arsenic-containing compounds.

-

Regulatory Databases : Consult resources like the NIOSH IDLH ( ) or EPA toxicity profiles ( ) for hazard assessment frameworks.

Methodological Considerations

For experimental analysis:

-

Stability Studies : Assess reactivity under hydrolytic or oxidative conditions.

-

Spectroscopic Characterization : Use NMR, IR, or mass spectrometry to monitor reaction intermediates.

-

Toxicity Testing : Apply protocols similar to those used for Di-n-octyl phthalate ( ) to evaluate biological interactions.

Scientific Research Applications

Octyl diphenylarsinite has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of octyl diphenylarsinite involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

- Phenylarsine oxide

- Diphenylarsinic acid

- Octyl phenylarsine oxide

Uniqueness

Octyl diphenylarsinite is unique due to its specific combination of octyl and diphenylarsinite groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Q & A

Basic Research Questions

Q. What experimental protocols ensure reproducible synthesis of octyl diphenylarsinite with high purity?

- Methodological Answer : Synthesis should follow stepwise organoarsenic coupling reactions under inert conditions (e.g., nitrogen atmosphere). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Confirm purity using HPLC (≥98%) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, temperature gradients, and catalyst concentrations in the main manuscript, with raw chromatograms in supplementary materials .

Q. How can researchers validate the structural identity of this compound when reference standards are unavailable?

- Methodological Answer : Combine spectroscopic techniques:

- FT-IR : Identify arsenic-carbon stretching bands (500–600 cm) and aryl/alkyl C-H vibrations.

- NMR : Use C DEPT-135 to distinguish quaternary carbons in the diphenylarsinite moiety.

- X-ray crystallography : Resolve crystal structure if single crystals are obtainable. Cross-validate with computational methods (DFT calculations for bond angles/lengths) .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolytic stability of this compound in aqueous environments?

- Methodological Answer : Conduct pH-dependent degradation studies (pH 2–12) at controlled temperatures (25–60°C). Monitor hydrolysis via LC-MS to detect arsenic-containing intermediates (e.g., diphenylarsinous acid). Kinetic analysis (Arrhenius plots) quantifies activation energy. Use DFT simulations to model transition states and electron density shifts at the arsenic center .

Q. How can contradictory data on this compound’s cytotoxicity be resolved across in vitro studies?

- Methodological Answer : Standardize assay conditions:

- Cell lines : Use identical passages (e.g., HepG2 vs. HEK293) and culture media.

- Dosage : Normalize arsenic concentration (μM) and exposure time (24–72 hr).

- Controls : Include arsenic trioxide as a positive control. Apply ANOVA to compare IC values across studies, accounting for batch effects and solvent interference (e.g., DMSO) .

Q. What advanced techniques optimize the detection of trace this compound in environmental samples?

- Methodological Answer : Employ speciation analysis:

- Sample prep : Solid-phase extraction (C18 cartridges) to concentrate analytes.

- Detection : ICP-MS coupled with HPLC for arsenic speciation (LOD ≤ 0.1 ppb). Validate with spike-recovery tests (80–120% recovery) in soil/water matrices. Correct for matrix effects using internal standards (e.g., Ge for ICP-MS) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to assess this compound’s neurotoxicity?

- Methodological Answer :

- In vitro : Treat primary neuronal cultures with 0.1–100 μM this compound for 48 hr. Measure apoptosis (Annexin V/PI flow cytometry) and ROS production (DCFH-DA assay).

- In vivo : Use zebrafish embryos (OECD TG 236) to quantify developmental defects (LC, teratogenicity). Apply nonlinear regression (GraphPad Prism) to model dose-response curves .

Q. What statistical methods address variability in this compound’s catalytic performance in cross-coupling reactions?

- Methodological Answer : Use a factorial design (e.g., Central Composite Design) to test variables: catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent polarity (toluene vs. DMF). Analyze yield data via response surface methodology (RSM) to identify optimal conditions. Report confidence intervals (95%) for reproducibility .

Supplementary Data Guidelines

Q. Which supplementary data are essential for publishing studies on this compound?

- Methodological Answer : Include:

- Synthetic procedures : Detailed reaction schemes, purification logs.

- Spectroscopic data : Full NMR/IR spectra (peaks labeled), HRMS chromatograms.

- Raw datasets : Excel files with toxicity assay values, kinetic parameters.

- Computational models : XYZ coordinates for DFT-optimized structures.

Reference these files in the main text using hyperlinks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.